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Cat. No.: B3327925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of

25-Hydroxytachysterol, a key intermediate in the photochemical synthesis of vitamin D and its

analogs. While a complete experimental dataset for 25-Hydroxytachysterol is not publicly

available, this document outlines the established analytical methodologies and presents

expected data based on closely related compounds. This guide is intended to equip

researchers with the necessary information to undertake and interpret the structural analysis of

this and similar secosteroids.

Overview of 25-Hydroxytachysterol
25-Hydroxytachysterol is a hydroxylated derivative of tachysterol, belonging to the family of

secosteroids, which are characterized by an open B-ring of the steroid nucleus[1]. It is a

significant photoproduct formed during the UV irradiation of 7-dehydrocholesterol in the

synthesis of vitamin D3 and its hydroxylated metabolites. Understanding its structure is crucial

for optimizing synthetic pathways and for studying its potential biological activities.

Spectroscopic Characterization
Spectroscopic methods are fundamental to elucidating the structure of 25-Hydroxytachysterol.

The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
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Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated triene system of 25-Hydroxytachysterol gives rise to a characteristic UV

absorption profile. The spectrum is known to exhibit vibronic structure, which suggests the

presence of multiple conformers in solution. A study of its photoconversion revealed distinct

absorption bands and a wavelength-dependent quantum yield for its isomerization to 25-

hydroxyprevitamin D3[1].

Parameter Value Solvent Reference

Absorption Maximum

(Vibronic Structure)
260 - 295 nm Methanol [1]

Absorption Shoulder 295 - 330 nm Methanol [1]

Photoisomerization

Quantum Yield (at 254

nm)

0.12 Methanol [1]

Photoisomerization

Quantum Yield (at 313

nm)

0.42 Methanol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional

structure of organic molecules in solution. For 25-Hydroxytachysterol, a combination of 1D (¹H,

¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a

complete assignment of all proton and carbon signals.

While specific experimental NMR data for 25-Hydroxytachysterol is not readily available in the

literature, the expected chemical shifts can be predicted based on the well-documented spectra

of 25-hydroxyvitamin D derivatives and other tachysterol analogs[2]. The olefinic protons of the

triene system are expected to resonate in the downfield region (δ 5.5-6.5 ppm), while the

methyl protons and the protons of the saturated rings and side chain will appear in the upfield

region.

Table of Expected ¹H NMR Chemical Shifts for Key Protons of 25-Hydroxytachysterol
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

H-6 ~6.2 d
Olefinic proton,

coupled to H-7.

H-7 ~5.8 d
Olefinic proton,

coupled to H-6.

H-19 (exo) ~4.8 s
Exocyclic methylene

proton.

H-19 (endo) ~5.0 s
Exocyclic methylene

proton.

H-3 ~3.9 m

Proton on the carbon

bearing the hydroxyl

group.

H-18 ~0.5 s Methyl protons.

H-21 ~0.9 d Methyl protons.

H-26/H-27 ~1.2 s

Methyl protons

adjacent to the tertiary

alcohol.

Table of Expected ¹³C NMR Chemical Shifts for Key Carbons of 25-Hydroxytachysterol
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

C-5 ~140 Olefinic carbon.

C-6 ~120 Olefinic carbon.

C-7 ~118 Olefinic carbon.

C-8 ~135 Olefinic carbon.

C-10 ~145 Quaternary olefinic carbon.

C-19 ~112 Exocyclic methylene carbon.

C-3 ~68
Carbon bearing the hydroxyl

group.

C-25 ~71
Carbon bearing the tertiary

hydroxyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details through the analysis of fragmentation patterns. For

25-Hydroxytachysterol (C₂₇H₄₄O₂), the expected nominal mass is 400.33. High-resolution mass

spectrometry (HRMS) would be used to confirm the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods.

The fragmentation pattern of related secosteroids typically involves the loss of water from the

hydroxyl groups and cleavage of the side chain.

Table of Expected Mass-to-Charge Ratios (m/z) for Key Fragments of 25-Hydroxytachysterol
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Fragment Expected m/z Ionization Mode Notes

[M]+• 400 EI Molecular ion.

[M+H]+ 401 ESI (+) Protonated molecule.

[M+Na]+ 423 ESI (+) Sodiated adduct.

[M-H₂O]+• 382 EI
Loss of water from

either hydroxyl group.

[M-2H₂O]+• 364 EI
Loss of both hydroxyl

groups.

Side-chain cleavage Varies EI/ESI

Cleavage at the C17-

C20 bond is common

in steroids.

Crystallographic Characterization
Single-crystal X-ray crystallography provides the unambiguous determination of the solid-state

structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. To

date, no crystal structure of 25-Hydroxytachysterol has been deposited in the Cambridge

Structural Database (CSD).

Experimental Protocols
The following sections detail generalized experimental protocols for the structural

characterization of 25-Hydroxytachysterol, based on standard practices for vitamin D analogs

and other steroids.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 1-5 mg of purified 25-Hydroxytachysterol in a

suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆) in a 5 mm NMR tube.

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a

high-field NMR spectrometer (≥500 MHz).
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Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

This includes Fourier transformation, phase correction, baseline correction, and referencing

to the residual solvent peak or an internal standard (e.g., TMS).

Analysis: Assign proton signals based on their chemical shifts, multiplicities, and coupling

constants. Use 2D spectra to correlate protons with their directly attached carbons (HSQC)

and to identify long-range H-C correlations (HMBC) for assigning quaternary carbons and

piecing together molecular fragments. Use NOESY to determine through-space proximities

of protons to establish the stereochemistry.

Mass Spectrometry Protocol (LC-MS/MS)
Sample Preparation: Prepare a stock solution of 25-Hydroxytachysterol in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a series of dilutions

for analysis.

Chromatography: Perform chromatographic separation on a C18 reverse-phase column

using a gradient elution with a mobile phase consisting of water and acetonitrile or methanol,

often with a small amount of formic acid or ammonium formate to improve ionization.

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or

Orbitrap) with an ESI source in positive ion mode.

Data Acquisition: Acquire full scan MS data to identify the parent ion and MS/MS (or product

ion scan) data by fragmenting the parent ion to obtain the fragmentation pattern.

Analysis: Determine the accurate mass of the parent ion and its fragments. Propose

fragmentation pathways based on the observed neutral losses and characteristic cleavages.

X-ray Crystallography Protocol
Crystallization: Grow single crystals of 25-Hydroxytachysterol suitable for X-ray diffraction

(typically >0.1 mm in all dimensions). This is often the most challenging step and requires

screening of various solvents, temperatures, and crystallization techniques (e.g., slow

evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold

nitrogen gas (~100 K). Collect diffraction data using a single-crystal X-ray diffractometer with

a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the phase problem using direct methods or Patterson methods to obtain an

initial electron density map. Build a molecular model into the electron density map and refine

the atomic positions, and thermal parameters against the experimental data.

Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion

angles, and intermolecular interactions.

Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental

workflows and a relevant biological pathway.

Sample Preparation

Data Acquisition

Data Analysis

Purified 25-Hydroxytachysterol Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

High-Field NMR
Spectrometer

Insert Sample

Acquire 1D Spectra
(1H, 13C)

Acquire 2D Spectra
(COSY, HSQC, HMBC, NOESY)

Data Processing
(FT, Phasing, Baseline) Spectral Assignment 3D Structure

Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR-based structural characterization.
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Caption: Workflow for LC-MS/MS-based structural analysis.
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Caption: Simplified Vitamin D metabolic and synthetic pathway.
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Conclusion
The structural characterization of 25-Hydroxytachysterol relies on a combination of powerful

analytical techniques. While a complete public dataset is lacking, this guide provides the

necessary theoretical background, expected data, and standardized protocols to enable

researchers to confidently approach the structural elucidation of this important secosteroid. The

methodologies outlined herein are robust and widely applicable to the broader class of vitamin

D metabolites and analogs, making this a valuable resource for those in the fields of natural

product chemistry, drug discovery, and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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